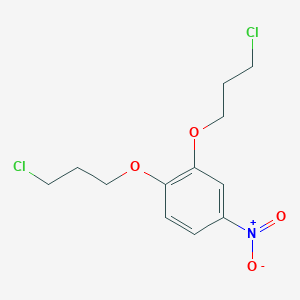

1,2-Bis(3-chloropropoxy)-4-nitrobenzene

Beschreibung

1,2-Bis(3-chloropropoxy)-4-nitrobenzene is a nitroaromatic compound featuring two 3-chloropropoxy substituents at the 1,2-positions of the benzene ring and a nitro group at the 4-position. While direct studies on this compound are sparse, insights can be drawn from structurally analogous compounds in pharmacological and synthetic chemistry research .

Eigenschaften

Molekularformel |

C12H15Cl2NO4 |

|---|---|

Molekulargewicht |

308.15 g/mol |

IUPAC-Name |

1,2-bis(3-chloropropoxy)-4-nitrobenzene |

InChI |

InChI=1S/C12H15Cl2NO4/c13-5-1-7-18-11-4-3-10(15(16)17)9-12(11)19-8-2-6-14/h3-4,9H,1-2,5-8H2 |

InChI-Schlüssel |

XNQQEWGBCSEYMR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OCCCCl)OCCCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-chloropropoxy)-4-nitrobenzene typically involves the reaction of 1,2-dihydroxy-4-nitrobenzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups are replaced by 3-chloropropoxy groups. The reaction conditions generally include:

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Temperature: 80-100°C

Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of 1,2-Bis(3-chloropropoxy)-4-nitrobenzene follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, improved purification techniques, and the use of catalysts to accelerate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(3-chloropropoxy)-4-nitrobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloropropoxy groups can be replaced by other nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the chloropropoxy groups, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like ethanol or acetonitrile.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium borohydride in ethanol.

Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.

Major Products

Nucleophilic Substitution: Products include 1,2-bis(3-aminopropoxy)-4-nitrobenzene or 1,2-bis(3-thiopropoxy)-4-nitrobenzene.

Reduction: The major product is 1,2-bis(3-chloropropoxy)-4-aminobenzene.

Oxidation: Products include 1,2-bis(3-chloropropoxy)-4-nitrobenzaldehyde or 1,2-bis(3-chloropropoxy)-4-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(3-chloropropoxy)-4-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of polymers and advanced materials due to its functional groups.

Medicinal Chemistry: It is explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of 1,2-Bis(3-chloropropoxy)-4-nitrobenzene and its derivatives involves interactions with biological molecules through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloropropoxy groups can participate in alkylation reactions with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Antiproliferative Activity

Evidence from Molecules (2008) highlights the importance of substituent positioning in analogs with methoxy and 3-chloropropoxy groups. For example:

- Compound 8m (substituents at C3' and C4' on the C4 anilino group) demonstrated potent antiproliferative activity against microvascular endothelial cells (MVECs) with a GI50 of 7.98 μM, outperforming PTK787, a known kinase inhibitor .

- 1,2-Bis(3-chloropropoxy)-4-nitrobenzene replaces the anilino group with a nitro substituent. While direct activity data is unavailable, the nitro group’s strong electron-withdrawing nature may alter receptor binding compared to amine-containing analogs.

Table 1: Substituent Effects on Antiproliferative Activity

| Compound | Substituent Positions | GI50 (μM) | Key Observation |

|---|---|---|---|

| 8m (Molecules) | C3', C4' (C4 anilino) | 7.98 | Highest potency in MVEC inhibition |

| 8r (Molecules) | No substitution at C4 anilino | >10 | Lower activity than substituted analogs |

| 1,2-Bis(3-chloropropoxy)-4-nitrobenzene | C4 nitro, 1,2-3-chloropropoxy | N/A | Potential for distinct electronic effects |

Role of Halogenated Alkoxy Groups

The 3-chloropropoxy group is a recurring motif in bioactive compounds. For instance:

- Iloperidone intermediates (Patent, 2014) utilize 3-chloropropoxy substituents in synthesis, suggesting their role in enhancing solubility or stability during reactions .

- Compared to 1,3-Bis(4-bromophenyl)-2-propanone (), which lacks alkoxy groups, 1,2-Bis(3-chloropropoxy)-4-nitrobenzene’s dual chloropropoxy chains may increase lipophilicity, favoring membrane permeability .

Nitro Group vs. Anilino Substituents

- Nitrobenzene derivatives () like 4-nitroaniline are foundational in organic synthesis but lack direct pharmacological data. The nitro group in 1,2-Bis(3-chloropropoxy)-4-nitrobenzene may confer oxidative stability but reduce nucleophilic reactivity compared to anilino-substituted analogs .

- In antiproliferative contexts (), anilino substitutions (e.g., 8h-q) enhance activity, but nitro groups could shift mechanism-of-action pathways due to differing electronic profiles .

Table 2: Functional Group Comparison

| Compound/Group | Key Property | Biological Implication |

|---|---|---|

| Nitro (C4) | Electron-withdrawing | May stabilize aromatic ring; redox activity |

| Anilino (C4) | Electron-donating (NH2) | Enhances binding to kinase targets |

| 3-Chloropropoxy (1,2) | Lipophilic; halogenated | Improves cell membrane penetration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.